molecular formula C12H17N B3224279 (2S)-2-(4-methylphenyl)piperidine CAS No. 1228543-12-1

(2S)-2-(4-methylphenyl)piperidine

Cat. No. B3224279
CAS RN: 1228543-12-1
M. Wt: 175.27 g/mol
InChI Key: RPMPQNRTPBUGIW-LBPRGKRZSA-N
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Description

(2S)-2-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine alkaloids. This compound is commonly known as Methylphenidate, which is a widely used drug for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a psychostimulant that enhances alertness and cognitive function.

Mechanism of Action

The mechanism of action of (2S)-2-(4-methylphenyl)piperidine involves the inhibition of dopamine reuptake in the brain. Methylphenidate binds to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. As a result, the concentration of dopamine in the synaptic cleft increases, which enhances cognitive function and reduces hyperactivity and impulsivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its dopamine reuptake inhibition. Methylphenidate enhances cognitive function, such as attention, memory, and learning, by increasing the concentration of dopamine in the prefrontal cortex. Methylphenidate also reduces hyperactivity and impulsivity by increasing the concentration of dopamine in the striatum. However, long-term use of methylphenidate may lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

(2S)-2-(4-methylphenyl)piperidine has several advantages and limitations for lab experiments. Methylphenidate is a widely used drug that has been extensively studied for its therapeutic potential. Methylphenidate is also readily available and relatively inexpensive. However, the use of methylphenidate in lab experiments requires careful consideration of ethical and safety issues, such as the potential for abuse and addiction.

Future Directions

There are several future directions for the research on (2S)-2-(4-methylphenyl)piperidine. One direction is to develop new drugs that have similar or improved therapeutic potential as methylphenidate but with fewer side effects and better safety profiles. Another direction is to study the long-term effects of methylphenidate on cognitive function and brain development, particularly in children and adolescents. Finally, the use of methylphenidate in combination with other drugs or therapies for the treatment of neurological disorders should be further explored.

Scientific Research Applications

(2S)-2-(4-methylphenyl)piperidine has been extensively studied for its therapeutic potential in the treatment of this compound and narcolepsy. Methylphenidate is a dopamine reuptake inhibitor that increases the concentration of dopamine in the brain, which enhances cognitive function and reduces hyperactivity and impulsivity. Methylphenidate has also been studied for its potential in the treatment of other neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

(2S)-2-(4-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPQNRTPBUGIW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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